molecular formula C6H7N3O B037817 cyclopropyl(1H-1,2,4-triazol-1-yl)methanone CAS No. 121432-05-1

cyclopropyl(1H-1,2,4-triazol-1-yl)methanone

Cat. No. B037817
M. Wt: 137.14 g/mol
InChI Key: YGSIVQOXOMZTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of triazole derivatives, which have been shown to possess diverse biological activities.

Mechanism Of Action

The mechanism of action of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. It may also act by modulating the activity of various receptors, leading to changes in cellular signaling pathways.

Biochemical And Physiological Effects

Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone has been shown to possess diverse biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial species, including Candida albicans and Staphylococcus aureus. It has also been shown to possess antitumor activity against various cancer cell lines, including breast and lung cancer. In addition, it has been shown to possess anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using cyclopropyl(1H-1,2,4-triazol-1-yl)methanone in lab experiments is its diverse biological activity. It can be used to study the mechanisms of action of various enzymes and receptors, as well as to investigate potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone. One potential area of investigation is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. In addition, further studies are needed to fully understand its mechanism of action and to investigate its potential as a ligand for various receptors. Finally, the synthesis of novel derivatives of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone may lead to the discovery of compounds with even greater biological activity.

Synthesis Methods

The synthesis of cyclopropyl(1H-1,2,4-triazol-1-yl)methanone involves the reaction of cyclopropylamine with ethyl chloroformate in the presence of triethylamine and subsequent reaction with sodium azide. The reaction yields a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone has been extensively studied for its potential as a therapeutic agent. It has been shown to possess antifungal, antibacterial, antitumor, and anti-inflammatory activities. In addition, it has been investigated for its potential as a ligand for various receptors, including GABA-A and adenosine receptors.

properties

CAS RN

121432-05-1

Product Name

cyclopropyl(1H-1,2,4-triazol-1-yl)methanone

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

cyclopropyl(1,2,4-triazol-1-yl)methanone

InChI

InChI=1S/C6H7N3O/c10-6(5-1-2-5)9-4-7-3-8-9/h3-5H,1-2H2

InChI Key

YGSIVQOXOMZTQW-UHFFFAOYSA-N

SMILES

C1CC1C(=O)N2C=NC=N2

Canonical SMILES

C1CC1C(=O)N2C=NC=N2

synonyms

1H-1,2,4-Triazole,1-(cyclopropylcarbonyl)-(9CI)

Origin of Product

United States

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